molecular formula C11H13NO2S2 B12515538 S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate CAS No. 676539-77-8

S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate

Cat. No.: B12515538
CAS No.: 676539-77-8
M. Wt: 255.4 g/mol
InChI Key: VRXFQWDJMCSXEL-UHFFFAOYSA-N
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Description

S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate: is an organosulfur compound characterized by the presence of both thioester and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate typically involves the reaction of 2-(methylsulfanyl)aniline with an appropriate acylating agent, followed by the introduction of the ethanethioate group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic attack on the acylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfur-containing groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioester group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The aniline group can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    S-{2-[2-(Methylsulfanyl)phenyl]ethanethioate}: Lacks the aniline group, resulting in different reactivity and biological activity.

    S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} acetate: Contains an acetate group instead of ethanethioate, affecting its chemical properties and applications.

Uniqueness

S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate is unique due to the combination of its thioester and aniline functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

676539-77-8

Molecular Formula

C11H13NO2S2

Molecular Weight

255.4 g/mol

IUPAC Name

S-[2-(2-methylsulfanylanilino)-2-oxoethyl] ethanethioate

InChI

InChI=1S/C11H13NO2S2/c1-8(13)16-7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

VRXFQWDJMCSXEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)NC1=CC=CC=C1SC

Origin of Product

United States

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